1,5-Dinitroanthraquinone

Descripción general

Descripción

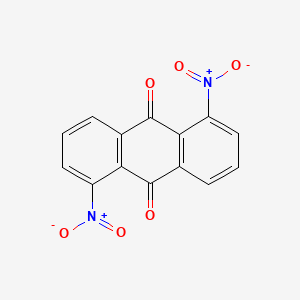

1,5-Dinitroanthraquinone is a chemical compound that is part of the anthraquinone family, characterized by the presence of two nitro groups at the 1 and 5 positions of the anthraquinone structure. The anthraquinone nucleus is known to be approximately planar, which is a common feature among anthraquinone derivatives .

Synthesis Analysis

The synthesis of 1,5-dinitroanthraquinone can be achieved through various chemical reactions. One method involves the condensation of 4,5-dinitro-1,8-dihydroxyanthraquinone with arylamines, which can lead to the formation of 1,4,5-tris(arylamino)-8-hydroxyanthraquinones as a major by-product . Another approach for synthesizing anthraquinone derivatives is the reaction of 1,8-diamino-4,5-dihaloanthraquinones with diethyl malonate, which can yield dichloro- and dibromoanthranaphthyridine triones . Additionally, the synthesis of 1,5-di(hydroxyethoxyethoxyl) anthraquinone from 1,5-dichloroanthraquinone and glycol has been reported, which serves as a monomer for polymeric dyes .

Molecular Structure Analysis

The molecular structure of 1,5-dinitroanthraquinone has been determined using X-ray diffraction methods. The crystal structure reveals that while the anthraquinone core is planar, the nitro groups are significantly inclined, at about 88 degrees to the plane of the anthraquinone nucleus. This inclination allows for the possibility of internal hydrogen bonding, and the oxygen atoms exhibit large anisotropic thermal vibrations .

Chemical Reactions Analysis

1,5-Dinitroanthraquinone can undergo various chemical reactions. For instance, it can be electrochemically reduced in an ionic liquid to form 1,5-diaminoanthraquinone, a process that involves a five-step electrochemical process transferring 12 electrons . Additionally, the photochemical reaction of dinitroanthracene to anthraquinone has been studied, which involves a crystal-to-crystal transformation and is influenced by mechanical strain and pressure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-dinitroanthraquinone are influenced by its molecular structure. The presence of nitro groups and the potential for internal hydrogen bonding can affect its reactivity and interactions with other molecules. The electrochemical reduction study in an ionic liquid reveals that factors such as concentration, water content, and temperature can significantly impact the peak potential and peak current of the cyclic voltammogram, indicating the sensitivity of 1,5-dinitroanthraquinone's properties to environmental conditions . Furthermore, the synthesis of high purity 1,8-dinitroanthraquinone, which is closely related to 1,5-dinitroanthraquinone, has been achieved by utilizing differences in relative density and crystalline form, suggesting that similar methods could be applied to 1,5-dinitroanthraquinone .

Aplicaciones Científicas De Investigación

Electrochemical Reduction

The electrochemical reduction of 1,5-dinitroanthraquinone in ionic liquids, particularly in EMimBF4, has been studied, revealing the influence of concentration, water presence, and temperature on the electrochemical properties. This process is a complex, multi-step electrochemical transfer that primarily produces 1,5-diaminoanthraquinone (Wang Yin-mei, 2010).

Thermal Decomposition Kinetics

Research on the thermal decomposition of anthraquinone nitro compounds, including 1,5-dinitroanthraquinone, provides insights into their behavior in dye production. This includes analysis of the decomposition process, specific heat release, and thermal risks associated with these substances (Zehua Xia et al., 2021).

Crystal Structure Analysis

X-ray diffraction methods have been used to determine the crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone. This study provides insights into the planarity of the anthraquinone nucleus and the positioning of nitro groups, which has implications for its chemical behavior (M. Bailey & C. Brown, 1967).

Liquid Crystal Dichroic Dyes

1,5-Dinitroanthraquinone has been used as a raw material for synthesizing dichroic dyes in liquid crystal displays. This application demonstrates the potential of 1,5-dinitroanthraquinone derivatives in advanced material technologies (Li Xiaolian et al., 2010).

Synthesis of High Purity Derivatives

Processes for synthesizing and separating high-purity 1,8-dinitroanthraquinone and 1,5-dinitroanthraquinone have been developed, highlighting the importance of these compounds in various industrial applications (Chen Le-wen, 2007).

Mecanismo De Acción

Target of Action

The primary target of 1,5-Dinitroanthraquinone is the electron transfer chains within experimental applications . It functions as an electron acceptor in redox reactions .

Mode of Action

1,5-Dinitroanthraquinone interacts with its targets by accepting electrons from other molecules, thereby facilitating the transfer of electrons in various chemical processes . At the molecular level, it undergoes reduction reactions, where it gains electrons to form reduced products .

Biochemical Pathways

1,5-Dinitroanthraquinone’s mechanism of action involves participating in electron transfer chains and redox reactions . These processes contribute to the progression of experimental processes . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dinitroanthraquinone is currently limited. It’s known that this compound has a low solubility in water but is soluble in organic solvents such as ethanol and acetone . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 1,5-Dinitroanthraquinone’s action is the facilitation of electron transfer in redox reactions . By accepting electrons and undergoing reduction reactions, it contributes to the progression of experimental processes .

Propiedades

IUPAC Name |

1,5-dinitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMVHWDCRFNPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058869 | |

| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dinitroanthraquinone | |

CAS RN |

82-35-9 | |

| Record name | 1,5-Dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dinitroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

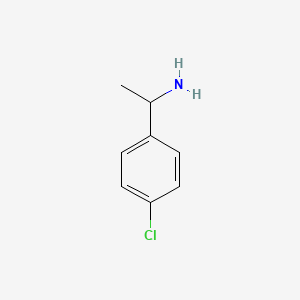

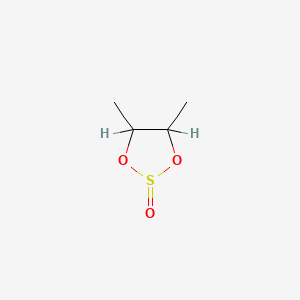

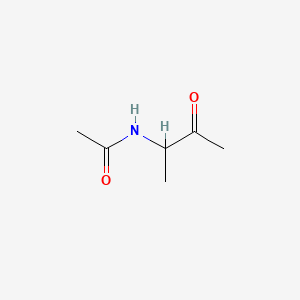

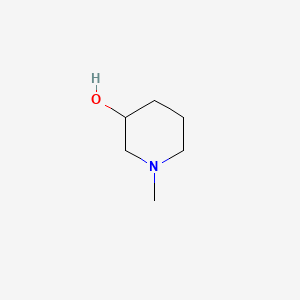

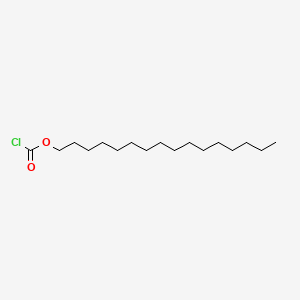

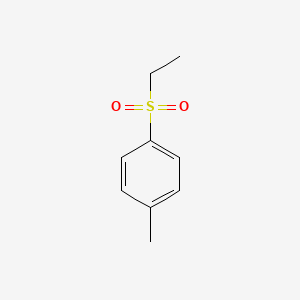

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,5-dinitroanthraquinone interesting for battery applications?

A: 1,5-dinitroanthraquinone stands out due to its dual-type multielectron reaction centers, namely nitro and carbonyl groups. [] These groups can undergo a six-electron and four-electron reduction respectively, transforming into amine and methylene groups in the presence of fluoroethylene carbonate (FEC) in the electrolyte. [] This ability to accommodate multiple electron transfers translates to a significantly higher energy density compared to many other organic electrode materials.

Q2: What kind of performance improvements have been observed with 1,5-dinitroanthraquinone in batteries?

A: Studies have demonstrated an ultrahigh specific capacity of 1321 mAh g-1 and a high voltage of ~2.62 V with 1,5-dinitroanthraquinone, resulting in a remarkable energy density of 3400 Wh kg-1. [] This performance surpasses even commercial lithium battery electrode materials, highlighting its potential for high-energy-density lithium primary battery systems.

Q3: How does the electrochemical behavior of 1,5-dinitroanthraquinone vary under different conditions?

A: Research using ionic liquids, specifically EMimBF4, as electrolytes has revealed that the electrochemical reduction of 1,5-dinitroanthraquinone is influenced by various factors. [] These include the concentration of 1,5-dinitroanthraquinone itself, the presence of water in the electrolyte, and the temperature. [] Understanding these influences is crucial for optimizing its performance in electrochemical applications.

Q4: What is the primary product of 1,5-dinitroanthraquinone's electrochemical reduction?

A: The electrochemical reduction of 1,5-dinitroanthraquinone proceeds through a one-molecule, five-step process involving the transfer of 12 electrons. [] This process primarily yields 1,5-diaminoanthraquinone as the main product. []

Q5: Are there established methods for quantifying 1,5-dinitroanthraquinone and related compounds in environmental samples?

A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of 1,5-dinitroanthraquinone alongside other anthraquinone compounds in environmental matrices like soil. [] These methods offer high sensitivity and good reproducibility, allowing for the accurate measurement of these compounds in complex samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)